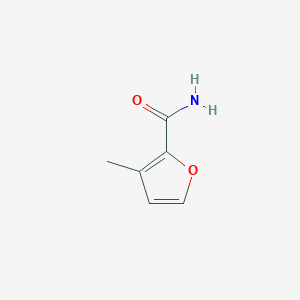

3-甲基呋喃-2-甲酰胺

描述

3-Methylfuran-2-carboxamide is a chemical compound with the molecular weight of 160.6 . It is a powder form substance and is stored at a temperature of 4°C .

Synthesis Analysis

Furan carboxamides, including 3-Methylfuran-2-carboxamide, can be synthesized using a series of model compounds inspired by the chemical structure of fenfuram . Another method involves the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of 3-Methylfuran-2-carboxamide includes an electron-rich furan moiety and an anilide ring . These functionalities are also present in several classes of common micropollutants .Chemical Reactions Analysis

Furan carboxamides, including 3-Methylfuran-2-carboxamide, are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .Physical And Chemical Properties Analysis

3-Methylfuran-2-carboxamide is a powder form substance . It is stored at a temperature of 4°C . The conformational preferences of furan-based arylamides, including 3-Methylfuran-2-carboxamide, have been studied using a combination of computational methods and NMR experiments .科学研究应用

Synthesis of Benzofuran Derivatives

3-Methylfuran-2-carboxamide serves as a precursor in the synthesis of elaborate benzofuran-2-carboxamide derivatives . These compounds are significant due to their presence in many biologically active natural products and drugs . The synthetic route involves directed C–H arylation and transamidation chemistry, which allows for the creation of a wide range of structurally diverse collections of benzofuran derivatives for small molecule screening campaigns.

Antibacterial Activity

Furan derivatives, including those derived from 3-Methylfuran-2-carboxamide, have been studied for their antibacterial properties . They are particularly important in the search for new drugs due to their potential to treat multi-resistant illnesses with distinct mechanisms of action . The furan nucleus is incorporated as an essential synthetic technique in medicinal chemistry, offering a wide range of prospects to combat microbial resistance.

Indirect Photochemistry Studies

In environmental chemistry, 3-Methylfuran-2-carboxamide-based compounds are used as model compounds to study indirect photochemical processes . These studies help understand the competition between different modes of photochemistry, which is crucial for assessing the environmental fate of organic compounds .

安全和危害

3-Methylfuran-2-carboxamide has a GHS07 hazard pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

3-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSAEZUEUFCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylfuran-2-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2852561.png)

![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)

![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)

![2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2852575.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)

![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)